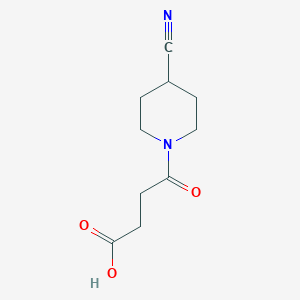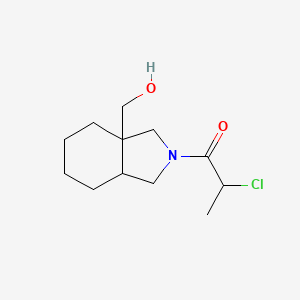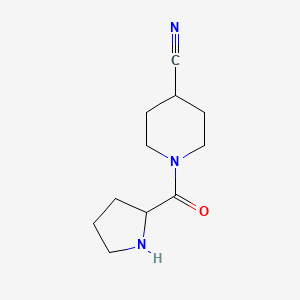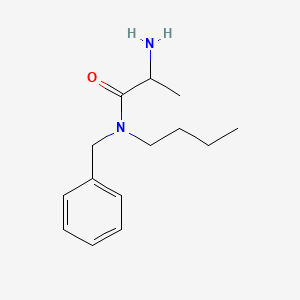
4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Hydroxypiperidine has been studied . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been conducted .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, and vibrational frequencies of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid have been calculated .Applications De Recherche Scientifique
Molecular Docking and Structural Studies
4-oxobutanoic acid derivatives, such as those studied in (Vanasundari et al., 2018), have been the subject of molecular docking and structural investigations. These studies include vibrational band assignments and analyses using natural bond orbital (NBO) and density functional theory (DFT). They offer insights into the stability, reactivity, and nonlinear optical properties of these compounds.
Nitrogenous Compounds from Deep Sea Fungus
Research by (Luo et al., 2018) has explored nitrogenous compounds, including 4-oxobutanoic acid derivatives, isolated from the deep-sea fungus Leptosphaeria sp. These compounds have been evaluated for their cytotoxic and antiviral activities, highlighting their potential in pharmacological and biomedical applications.
FT-IR and Molecular Structure Analysis
The structure and properties of 4-oxobutanoic acid derivatives have been characterized through FT-IR, NMR, and X-ray diffraction studies, as reported by (Raju et al., 2015). These analyses reveal insights into the vibrational properties, hyperpolarizability, and molecular electrostatic potential of these compounds.
Synthesis and Anti-inflammatory Activity
Analogues of 4-oxobutanoic acid, such as those studied in (Kuchař et al., 1995), have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the understanding of the pharmacological potential of 4-oxobutanoic acid derivatives.
Optical Properties in Fluorescent Probes
4-oxobutanoic acid derivatives have been used in the synthesis of fluorescent probes for β-amyloids, as demonstrated in (Fa et al., 2015). These studies are crucial for developing diagnostic tools for diseases like Alzheimer's.
Apoptosis and Cell Growth Inhibition
Studies like those by (Tang et al., 2006) have examined the role of 4-methylthio-2-oxobutanoic acid in apoptosis and cell growth inhibition. These findings are significant for understanding the mechanisms of cell regulation and potential cancer therapies.
Antimicrobial Activity
Research on compounds such as 4-oxobutanoic acid derivatives has shown moderate antimicrobial activity, as reported in (Verma et al., 2003). This opens up possibilities for their use in developing new antimicrobial agents.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in various biochemical reactions .
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOYSNPMITUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478896.png)

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478901.png)
![(2-(piperidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478904.png)
![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)
![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)



![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)
